molecular formula C16H15FN2O4 B1662166 Pazufloxacin CAS No. 127045-41-4

Pazufloxacin

Cat. No. B1662166
CAS RN: 127045-41-4
M. Wt: 318.3 g/mol
InChI Key: XAGMUUZPGZWTRP-ZETCQYMHSA-N
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Description

Pazufloxacin is a fluoroquinolone antibiotic . It is sold in Japan under the brand names Pasil and Pazucross . It is used to treat a variety of conditions such as respiratory tract infections, urinary tract infections, intraabdominal infections, genital infections, etc. caused by susceptible strains of bacteria .


Synthesis Analysis

Pazufloxacin mesilate was synthesized from (S)-9,10-difluoro-3-methly-7-oxo-2,3-dihydro-7-H-pyrido [1,2,3-de] [1,4] benzoxazine-6-carboxylate with nucleophilic substitution, selective decarboxylation, cyclic addition, hydrolysis, Hofmann recomposition, and salt formation .


Molecular Structure Analysis

Pazufloxacin has a 1-aminocyclopropyl substituent at the C10 position . Both pazufloxacin mesylate and levofloxacin contain a 1-aminocyclopropyl substituent .


Chemical Reactions Analysis

A liquid chromatographic method for analysis of pazufloxacin mesilate in human plasma and urine has been developed and validated for selectivity, sensitivity, accuracy, precision, and stability in pharmacokinetic analysis . The ion transitions for pazufloxacin and pazufloxacin-d4 were m/z 319.1→281.2 and m/z 323.1→285.2, respectively, under the multiple reaction monitoring (MRM) mode .


Physical And Chemical Properties Analysis

Pazufloxacin has a molecular formula of C16H15FN2O4 and a molar mass of 318.304 g·mol −1 . It has a density of 1.56 g/cm3, a melting point of 269-271°C, and a specific rotation (α) D25 of -88.0° (c = 0.5 in 0.05N aq NaOH) .

Mechanism of Action

Target of Action

Pazufloxacin is a fluoroquinolone antibiotic . The primary targets of fluoroquinolones are bacterial enzymes involved in DNA replication and transcription, specifically DNA gyrase and topoisomerase IV . These enzymes are essential for bacterial growth and replication, making them ideal targets for antibacterial agents .

Mode of Action

Fluoroquinolones, including pazufloxacin, inhibit the action of DNA gyrase and topoisomerase IV . These enzymes are responsible for maintaining the supercoiling of bacterial DNA during replication and transcription. By inhibiting these enzymes, pazufloxacin interferes with bacterial DNA replication and transcription, leading to bacterial cell death .

Biochemical Pathways

As a fluoroquinolone, it is known to interfere with bacterial dna replication and transcription by inhibiting dna gyrase and topoisomerase iv . This disruption of DNA processes leads to the death of bacterial cells .

Pharmacokinetics

After oral administration, pazufloxacin is rapidly absorbed through the gastrointestinal tract, distributed throughout the body, and excreted mainly via the urine . The maximum concentration (Cmax) of pazufloxacin in the blood can range from 1.9 to 5.8 μg/mL, and the time to reach Cmax (Tmax) and the half-life of pazufloxacin can range from 2 to 6 hours . The apparent volume of distribution averaged 57.1 liters, suggesting a high tissue distribution . The mean percentage of unchanged pazufloxacin excreted into the urine within the first 24 hours was approximately 70%, and the clearance ratio was larger than unity, indicating that pazufloxacin is excreted into the urine via tubular secretion .

Result of Action

The result of pazufloxacin’s action is the inhibition of bacterial growth and replication, leading to bacterial cell death . This is achieved through the disruption of bacterial DNA processes, specifically DNA replication and transcription .

Action Environment

Environmental factors such as temperature, soil pH, and moisture can significantly impact the behavior of persistent organic pollutants (POPs) in the soil . As a fluoroquinolone, pazufloxacin could potentially be influenced by these environmental factors.

Safety and Hazards

Pazufloxacin is harmful if swallowed, in contact with skin, and if inhaled . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling pazufloxacin .

Future Directions

Pazufloxacin is under investigation in clinical trial NCT02592096 (Pazufloxacin Mesilate Ear Drops Clinical Trial Protocol) . Due to the selective antagonism between the host and bacterial DNA, eukaryotic topoisomerase is not inhibited, while the supercoiled structure of bacterial DNA is destroyed by pazufloxacin .

properties

IUPAC Name

(2S)-6-(1-aminocyclopropyl)-7-fluoro-2-methyl-10-oxo-4-oxa-1-azatricyclo[7.3.1.05,13]trideca-5(13),6,8,11-tetraene-11-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O4/c1-7-6-23-14-11(16(18)2-3-16)10(17)4-8-12(14)19(7)5-9(13(8)20)15(21)22/h4-5,7H,2-3,6,18H2,1H3,(H,21,22)/t7-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAGMUUZPGZWTRP-ZETCQYMHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1COC2=C3N1C=C(C(=O)C3=CC(=C2C4(CC4)N)F)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046697
Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Pazufloxacin

CAS RN

127045-41-4
Record name Pazufloxacin
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=127045-41-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Pazufloxacin [INN]
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pazufloxacin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB11774
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Record name Pazufloxacin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Pazufloxacin
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Record name PAZUFLOXACIN
Source FDA Global Substance Registration System (GSRS)
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Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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